N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide is a complex organic compound characterized by its unique structure, which includes iodine atoms and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide typically involves the condensation of 2-hydroxy-3,5-diiodobenzaldehyde with 2-(2-methylphenoxy)acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like thiols, amines, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines. Substitution reactions can result in various derivatives with different functional groups replacing the iodine atoms .
Scientific Research Applications
N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of iodine atoms and the hydrazide group play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-methylphenoxy)acetohydrazide
- N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide
- N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(2,4-dimethylphenoxy)acetohydrazide
Uniqueness
N’-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(2-methylphenoxy)acetohydrazide is unique due to its specific substitution pattern and the presence of iodine atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C16H14I2N2O3 |
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Molecular Weight |
536.10 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3,5-diiodophenyl)methylideneamino]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C16H14I2N2O3/c1-10-4-2-3-5-14(10)23-9-15(21)20-19-8-11-6-12(17)7-13(18)16(11)22/h2-8,22H,9H2,1H3,(H,20,21)/b19-8+ |
InChI Key |
BTFPWEXJCDXSEI-UFWORHAWSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OCC(=O)N/N=C/C2=C(C(=CC(=C2)I)I)O |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NN=CC2=C(C(=CC(=C2)I)I)O |
Origin of Product |
United States |
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